

# "2-Bromo-1-heptene" CAS number for identification

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## Compound of Interest

Compound Name: 2-Bromo-1-heptene

Cat. No.: B1279110

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## An In-depth Technical Guide to 2-Bromo-1-heptene

CAS Number: 3252-91-3

This technical guide provides a comprehensive overview of **2-Bromo-1-heptene**, a valuable reagent in organic synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, and potential applications.

## Chemical and Physical Properties

**2-Bromo-1-heptene** is a halogenated alkene with the molecular formula  $C_7H_{13}Br$ .<sup>[1][2]</sup> Its structure features a bromine atom attached to the second carbon of a heptene chain with a terminal double bond. This arrangement of functional groups makes it a versatile intermediate for a variety of chemical transformations.

Table 1: Physical and Chemical Properties of **2-Bromo-1-heptene**

Property	Value	Reference
CAS Number	3252-91-3	[1][2]
Molecular Formula	C <sub>7</sub> H <sub>13</sub> Br	[1][2]
Molecular Weight	177.08 g/mol	[1][2]
IUPAC Name	2-bromohept-1-ene	[1][2]
SMILES	CCCCC(=C)Br	[1]
InChI	InChI=1S/C7H13Br/c1-3-4-5-6-7(2)8/h2-6H2,1H3	[1]
XLogP3-AA	3.8	[1]
Complexity	66.8	[1]

## Spectroscopic Data

Detailed experimental spectra for **2-Bromo-1-heptene** are not widely available in public databases. However, based on its structure and data for analogous compounds, the following characteristic spectral data can be predicted.

Table 2: Predicted <sup>1</sup>H NMR Spectral Data for **2-Bromo-1-heptene** (in CDCl<sub>3</sub>)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~5.6	s	1H	=CH <sub>2</sub> (geminal to Br)
~5.4	s	1H	=CH <sub>2</sub> (geminal to Br)
~2.3	t	2H	-CH <sub>2</sub> -C(Br)=
~1.4	m	2H	-CH <sub>2</sub> -CH <sub>2</sub> -C(Br)=
~1.3	m	4H	-(CH <sub>2</sub> ) <sub>2</sub> -CH <sub>3</sub>
~0.9	t	3H	-CH <sub>3</sub>

Table 3: Predicted  $^{13}\text{C}$  NMR Spectral Data for **2-Bromo-1-heptene** (in  $\text{CDCl}_3$ )

Chemical Shift ( $\delta$ ) ppm	Assignment
~135	$\text{C}=\text{C}(\text{Br})$
~118	$=\text{CH}_2$
~40	$-\text{CH}_2-\text{C}(\text{Br})=$
~31	$-\text{CH}_2-\text{CH}_2-\text{C}(\text{Br})=$
~28	$-\text{CH}_2-\text{CH}_2-\text{CH}_3$
~22	$-\text{CH}_2-\text{CH}_3$
~14	$-\text{CH}_3$

Table 4: Predicted Key IR Absorption Bands for **2-Bromo-1-heptene**

Wavenumber ( $\text{cm}^{-1}$ )	Vibration
~3080	$=\text{C}-\text{H}$ stretch
~2955, 2930, 2860	$\text{C}-\text{H}$ stretch (alkane)
~1630	$\text{C}=\text{C}$ stretch
~890	$=\text{CH}_2$ out-of-plane bend
~650	$\text{C}-\text{Br}$ stretch

Table 5: Predicted Mass Spectrometry Fragmentation for **2-Bromo-1-heptene**

m/z	Fragment	Notes
176/178	$[C_7H_{13}Br]^+$	Molecular ion peak ( $M^+$ ), showing characteristic bromine isotope pattern.
97	$[C_7H_{13}]^+$	Loss of Br radical.
41	$[C_3H_5]^+$	Allylic carbocation, a common fragment in unsaturated systems.

## Experimental Protocols

Detailed experimental protocols for the synthesis of **2-Bromo-1-heptene** are not readily found in the literature. However, two plausible synthetic routes are outlined below, based on established organic chemistry principles.

### Synthesis via Hydrobromination of 1-Heptyne

A potential route to **2-Bromo-1-heptene** is the hydrobromination of 1-heptyne. The addition of HBr across the triple bond would follow Markovnikov's rule, placing the bromine atom at the more substituted second carbon.

General Protocol:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and a gas inlet, dissolve 1-heptyne (1.0 eq) in a suitable inert solvent (e.g., dichloromethane or diethyl ether).
- **HBr Addition:** Cool the solution to 0 °C in an ice bath. Bubble dry hydrogen bromide gas through the solution or add a solution of HBr in acetic acid dropwise while stirring.
- **Reaction Monitoring:** Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
- **Workup:** Quench the reaction by pouring the mixture into a cold saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

- Purification: Remove the solvent under reduced pressure. The crude product can be purified by fractional distillation under reduced pressure to yield **2-Bromo-1-heptene**.



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Caption: Synthesis of **2-Bromo-1-heptene** from 1-Heptyne.

## Synthesis via Wittig-type Reaction

A Wittig-type reaction could also be envisioned for the synthesis of **2-Bromo-1-heptene**. This would involve the reaction of a suitable phosphorus ylide with a carbonyl compound.

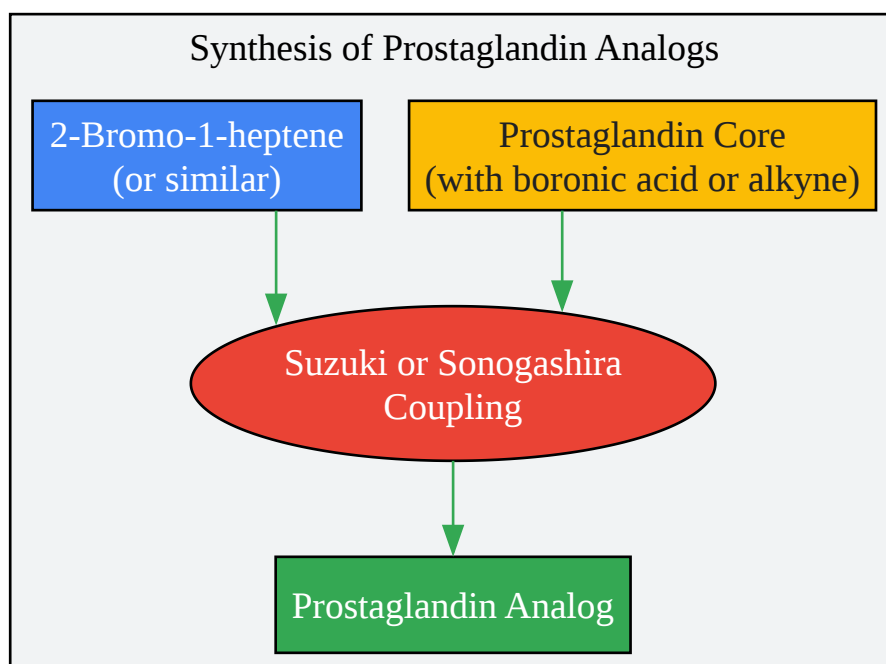
General Protocol:

- Ylide Preparation: Prepare the corresponding phosphonium salt by reacting triphenylphosphine with a suitable bromo- or chloromethylating agent. Treat the phosphonium salt with a strong base (e.g., *n*-butyllithium or sodium hydride) in an anhydrous solvent (e.g., THF or DMSO) to generate the ylide.
- Reaction with Carbonyl: Add hexanal (1.0 eq) to the ylide solution at low temperature (e.g., -78 °C to 0 °C).
- Reaction Progression: Allow the reaction mixture to warm to room temperature and stir until completion, as monitored by TLC or GC.
- Workup: Quench the reaction with water and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.
- Purification: After solvent removal, the crude product, which will contain triphenylphosphine oxide as a byproduct, can be purified by column chromatography on silica gel.

## Applications in Drug Development and Organic Synthesis

Halogenated organic molecules are of significant interest in medicinal chemistry and drug design. The introduction of a bromine atom can influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. While there are no widely documented examples of specific drugs synthesized directly from **2-Bromo-1-heptene**, its structural motifs are relevant to the synthesis of complex bioactive molecules.

Bromoalkenes are valuable intermediates in the synthesis of prostaglandins, a class of lipid compounds with diverse physiological effects.[1] The vinyl bromide functionality can be used in various cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings, to introduce the complex side chains characteristic of prostaglandins.



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Caption: Role of Bromoalkenes in Prostaglandin Synthesis.

The vinyl bromide moiety of **2-Bromo-1-heptene** is particularly amenable to palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon bonds.

This makes it a useful building block for the construction of complex molecular scaffolds.

#### General Protocol for Suzuki Coupling:

- **Reaction Setup:** In a Schlenk flask, combine **2-Bromo-1-heptene** (1.0 eq), a boronic acid or ester (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh<sub>3</sub>)<sub>4</sub>, 2-5 mol%), and a base (e.g., K<sub>2</sub>CO<sub>3</sub> or Cs<sub>2</sub>CO<sub>3</sub>, 2.0 eq) in a suitable solvent system (e.g., toluene/water or dioxane/water).
- **Degassing:** Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
- **Reaction:** Heat the mixture to the required temperature (typically 80-100 °C) and stir until the starting material is consumed (monitored by TLC or GC).
- **Workup:** Cool the reaction to room temperature, dilute with water, and extract with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- **Purification:** Purify the crude product by column chromatography on silica gel.

## Safety and Handling

**2-Bromo-1-heptene** should be handled with appropriate safety precautions in a well-ventilated fume hood. As with other alkyl halides, it is expected to be an irritant to the skin, eyes, and respiratory system. It is also likely flammable. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

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## References

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- 2. [openriver.winona.edu](https://openriver.winona.edu) [[openriver.winona.edu](https://openriver.winona.edu)]
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